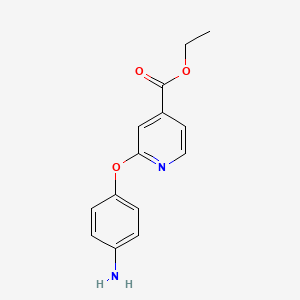

Ethyl 2-(4-aminophenoxy)isonicotinate

Description

Propriétés

IUPAC Name |

ethyl 2-(4-aminophenoxy)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-2-18-14(17)10-7-8-16-13(9-10)19-12-5-3-11(15)4-6-12/h3-9H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHHPLAVVCKKFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-aminophenoxy)isonicotinate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of Ethyl 2-(4-aminophenoxy)isonicotinate, a molecule of interest in medicinal chemistry and drug discovery. The proposed synthetic route is based on established chemical principles, primarily the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of pyridine chemistry. This document details the necessary starting materials, a step-by-step experimental protocol, and expected analytical data based on analogous compounds found in the chemical literature.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached through a two-step sequence involving a nucleophilic aromatic substitution reaction. The core of this strategy is the displacement of a halide from the 2-position of an ethyl isonicotinate derivative by the hydroxyl group of 4-aminophenol.

The proposed synthetic pathway is as follows:

-

Nucleophilic Aromatic Substitution (SNAr): Reaction of ethyl 2-chloroisonicotinate with 4-aminophenol in the presence of a suitable base to form the ether linkage.

-

Purification: Isolation and purification of the final product, this compound, using standard laboratory techniques.

This approach is predicated on the electrophilic nature of the C2 position of the pyridine ring in ethyl 2-chloroisonicotinate, which is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine nitrogen and the ester group.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound. The protocol is adapted from established procedures for the synthesis of similar aryl-pyridyl ethers.

2.1. Materials and Reagents

-

Ethyl 2-chloroisonicotinate

-

4-Aminophenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

2.2. Reaction Procedure

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-aminophenol (1.0 equivalent), ethyl 2-chloroisonicotinate (1.0 equivalent), and anhydrous potassium carbonate (2.0 equivalents).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

2.3. Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate to isolate the pure this compound.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the final product as a solid.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the expected product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Ethyl 2-chloroisonicotinate | C₈H₈ClNO₂ | 185.61 | Liquid |

| 4-Aminophenol | C₆H₇NO | 109.13 | Solid |

| This compound | C₁₄H₁₄N₂O₃ | 258.27 | Solid |

Visualization of the Synthetic Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a robust and reproducible protocol for the synthesis of this compound. By leveraging a well-established nucleophilic aromatic substitution reaction, this method provides a clear pathway for obtaining the target compound in good purity. The provided experimental details and workflow diagram are intended to facilitate the successful execution of this synthesis by researchers in the fields of chemistry and drug development. It is recommended that standard laboratory safety practices be followed throughout the procedure. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.

An In-depth Technical Guide to Ethyl 2-(4-aminophenoxy) Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminophenoxy scaffold is a key pharmacophore in medicinal chemistry, and its derivatives are of significant interest for developing novel therapeutics. This guide aims to equip researchers with the necessary technical details to synthesize, characterize, and utilize these promising compounds in their research endeavors.

Physicochemical Properties and Characterization Data

Quantitative data for the well-documented analogue, Ethyl 2-(4-aminophenoxy)acetate, is summarized below. These values provide a benchmark for researchers synthesizing and characterizing similar compounds.

| Property | Value |

| Molecular Formula | C10H13NO3 |

| Melting Point | 56-58 °C |

| Elemental Analysis | Calculated: C 61.53%, H 6.71%, N 7.18%Found: C 61.50%, H 6.72%, N 7.21%[1] |

| ¹H NMR (500 MHz, DMSO-d₆) | δH: 6.62 (d, J = 9.0 Hz, 2H, Ar-H), 6.47 (d, J = 9.0 Hz, 2H, Ar-H), 4.65 (s, 2H, NH₂), 4.55 (s, 2H, ArO-CH₂-CO), 4.12 (q, J = 7.0 Hz, 2H, O-CH₂CH₃), 1.18 (t, J = 7.0 Hz, 3H, O-CH₂CH₃)[1] |

| ¹³C NMR (125 MHz, DMSO-d₆) | δC: 169.3, 148.9, 143.1, 115.5, 114.7, 65.6, 60.4, 14.1[1] |

| UV/Vis Spectroscopy | Two absorption bands observed at 299 nm and 234 nm[1][2][3] |

| Crystal System | Triclinic[1][2] |

| Unit Cell Parameters | a = 8.2104(6)Å, b = 10.3625(9)Å, c = 11.9562(9)Å, α = 101.787(7)°, β = 91.849(6)°, γ = 102.755(7)°[1][2] |

Experimental Protocols

The following section details the synthetic methodology for Ethyl 2-(4-aminophenoxy)acetate, which can be adapted for the synthesis of Ethyl 2-(4-aminophenoxy)isonicotinate.

Synthesis of Ethyl 2-(4-aminophenoxy)acetate[1]

This synthesis is a two-step process involving an initial alkylation followed by a selective reduction.

Step 1: Synthesis of Ethyl 2-(4-nitrophenoxy)acetate (Intermediate)

-

Reaction Setup: A mixture of 4-nitrophenol (1.39 g, 0.01 mol) and anhydrous potassium carbonate (2.76 g, 0.02 mol) in 20 mL of dry acetone is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Initial Reflux: The mixture is refluxed with stirring for 20 minutes.

-

Addition of Reagents: Ethyl 2-bromoacetate (1.7 g, 0.01 mol) and a catalytic amount of potassium iodide (10 mg) are added to the reaction mixture.

-

Reaction Progression: The mixture is refluxed for 8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the heating is stopped, and the mixture is filtered while hot to remove inorganic salts. The filter cake is washed with acetone. The resulting intermediate, Ethyl 2-(4-nitrophenoxy)acetate, can be carried forward to the next step without further purification.

Step 2: Synthesis of Ethyl 2-(4-aminophenoxy)acetate

-

Reduction Setup: To the filtrate containing the crude Ethyl 2-(4-nitrophenoxy)acetate, a mixture of ethanol and water is added, followed by ammonium chloride and iron powder.

-

Reduction Reaction: The mixture is refluxed for 4 hours.

-

Filtration and Extraction: The hot reaction mixture is filtered to remove the iron catalyst. The filtrate is then extracted three times with 30 mL of ethyl acetate.

-

Crystallization: The combined organic extracts are allowed to stand at room temperature. The product, Ethyl 2-(4-aminophenoxy)acetate, will crystallize as reddish-brown crystals.

-

Isolation and Yield: The crystals are collected, yielding approximately 1.22 g (62% yield).

Synthesis Workflow

The following diagram illustrates the two-step synthesis of Ethyl 2-(4-aminophenoxy)acetate.

Caption: Synthesis workflow for Ethyl 2-(4-aminophenoxy)acetate.

Logical Relationship for Synthesis Adaptation

The synthesis of the target compound, this compound, would likely follow a similar logical pathway. The primary modification would be the substitution of the starting materials.

Caption: Adaptation of the synthesis for the target compound.

Conclusion

This technical guide provides essential data and protocols for researchers working with Ethyl 2-(4-aminophenoxy) derivatives. While the specific CAS number for this compound remains elusive in the searched databases, the detailed information on the closely related Ethyl 2-(4-aminophenoxy)acetate offers a solid starting point for its synthesis and characterization. The provided experimental procedures and characterization data are intended to facilitate further research and development in the promising field of novel therapeutics based on the aminophenoxy scaffold.

References

An In-depth Technical Guide to Ethyl 2-(4-aminophenoxy)isonicotinate: Molecular Structure, Proposed Synthesis, and Predicted Properties

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide details the molecular structure, a proposed synthetic route, and predicted properties of Ethyl 2-(4-aminophenoxy)isonicotinate. It is important to note that this compound is not extensively documented in publicly available scientific literature. Therefore, the experimental protocols and predicted data are based on established principles of organic chemistry and structure-activity relationships of analogous compounds, rather than on published experimental results for this specific molecule.

Molecular Structure and Chemical Identity

This compound is a heterocyclic aromatic ether. The molecule consists of an ethyl isonicotinate core, which is a pyridine ring substituted with an ethyl carboxylate group at the 4-position. This core is linked at the 2-position to a 4-aminophenol group via an ether linkage.

Molecular Formula: C₁₄H₁₄N₂O₃

Molecular Weight: 258.27 g/mol

Chemical Structure:

Proposed Synthesis: Nucleophilic Aromatic Substitution

A plausible and efficient method for the synthesis of this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of an activated halo-pyridine, Ethyl 2-chloroisonicotinate, with a nucleophilic phenol, 4-aminophenol. The electron-withdrawing nature of the pyridine ring and the ester group facilitates the displacement of the chloro substituent by the phenoxide ion.

Starting Materials

For the successful synthesis of the target molecule, high-purity starting materials are essential. The key reactants are Ethyl 2-chloroisonicotinate and 4-aminophenol.

| Property | Ethyl 2-chloroisonicotinate | 4-Aminophenol |

| CAS Number | 54453-93-9 | 123-30-8 |

| Molecular Formula | C₈H₈ClNO₂ | C₆H₇NO |

| Molecular Weight | 185.61 g/mol | 109.13 g/mol |

| Appearance | Not specified, likely a solid or oil | White to light yellow-brown crystals[1] |

| Melting Point | Not specified | 187.5 °C[2] |

| Boiling Point | 269.2 ± 20.0 °C (Predicted)[3] | 284 °C[2] |

| Solubility | Not specified | Slightly soluble in water and ethanol; insoluble in benzene and chloroform[1]. Very soluble in dimethylsulfoxide; soluble in acetonitrile, ethyl acetate, and acetone[4]. |

Proposed Experimental Protocol

This proposed protocol is based on general procedures for the synthesis of aryl ethers from phenols and halo-pyridines. Optimization of reaction conditions (temperature, time, solvent, and base) may be necessary to achieve a high yield of the desired product.

Reaction:

Ethyl 2-chloroisonicotinate + 4-Aminophenol → this compound

Reagents and Solvents:

-

Ethyl 2-chloroisonicotinate (1 equivalent)

-

4-Aminophenol (1-1.2 equivalents)

-

A suitable base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or Cesium carbonate (Cs₂CO₃)) (1.5-2 equivalents)

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)

-

Deionized water

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenol in the chosen polar aprotic solvent.

-

Deprotonation: Add the base to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide salt.

-

Nucleophilic Substitution: Add Ethyl 2-chloroisonicotinate to the reaction mixture.

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining base and solvent.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound.

-

Characterization: Characterize the purified product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Mandatory Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Predicted Properties and Potential Biological Activity

Due to the absence of experimental data, the properties and biological activity of this compound can be predicted based on its structural components.

Predicted Physicochemical Properties

-

Solubility: The presence of the polar amino and ester groups, along with the pyridine nitrogen, suggests that the molecule will likely be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Its solubility in water is expected to be low.

-

Spectroscopic Data (Predicted):

-

¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons on both the pyridine and phenyl rings, and a broad singlet for the amino protons are expected.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the aromatic carbons of both rings, and the carbons of the ethyl group are anticipated.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (amine), C=O stretching (ester), C-O-C stretching (ether), and aromatic C-H and C=C stretching are expected.

-

Potential Biological Activity

The molecular structure of this compound incorporates moieties found in various biologically active compounds, suggesting potential for pharmacological activity.

-

Pyridine Derivatives: The pyridine scaffold is a common feature in many pharmaceuticals and is known to be a key element for binding to various biological targets.

-

Aminophenoxy Moiety: The aminophenoxy group is present in compounds with a range of biological activities. For instance, the structurally related "Ethyl 2-(4-aminophenoxy)acetate" is a precursor for dual glucokinase and PPARγ activators, which are targets for type 2 diabetes treatment[2][4].

-

Potential as Kinase Inhibitors: Many pyridine and aminophenoxy derivatives have been investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy and other diseases.

Further research, including synthesis, purification, and in vitro/in vivo biological screening, is necessary to determine the actual properties and pharmacological profile of this compound.

Conclusion

This technical guide provides a comprehensive overview of the molecular structure of this compound, a plausible synthetic route, and its predicted properties. While there is a lack of direct experimental data for this specific molecule, the proposed synthesis via nucleophilic aromatic substitution is a well-established and reliable method for this class of compounds. The structural features of the molecule suggest that it may possess interesting biological activities, warranting further investigation by the scientific and drug development communities. The information presented herein serves as a foundational resource for researchers interested in the synthesis and evaluation of this novel compound.

References

Spectroscopic and Structural Analysis of Ethyl 2-(4-aminophenoxy)acetate: A Technical Overview

Introduction

Ethyl 2-(4-aminophenoxy)acetate is a key precursor in the synthesis of dual activators for glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ), which are significant targets in the development of hypoglycemic agents.[1][2][3] The structural characterization of this compound is crucial for ensuring its purity and for its application in further chemical synthesis. This guide provides a detailed summary of its spectroscopic data (NMR, IR, and MS) and the experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for Ethyl 2-(4-aminophenoxy)acetate.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-(4-aminophenoxy)acetate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 6.62 | d | 9.0 | 2H | Ar-H |

| 6.47 | d | 9.0 | 2H | Ar-H |

| 4.65 | s | - | 2H | NH₂ |

| 4.55 | s | - | 2H | ArO-CH₂-CO |

| 4.12 | q | 7.0 | 2H | O-CH₂CH₃ |

| 1.18 | t | 7.0 | 3H | O-CH₂CH₃ |

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2-(4-aminophenoxy)acetate

| Chemical Shift (δ) ppm | Assignment |

| 169.3 | C=O |

| 148.9 | Ar-C |

| 143.1 | Ar-C |

| 115.5 | Ar-C |

| 114.7 | Ar-C |

| 65.6 | ArO-CH₂-CO |

| 60.4 | O-CH₂CH₃ |

| 14.1 | O-CH₂CH₃ |

Solvent: DMSO-d₆, Spectrometer Frequency: 125 MHz[1]

Note: Specific IR and Mass Spectrometry data for Ethyl 2-(4-aminophenoxy)acetate were not explicitly detailed in the provided search results. The subsequent sections on experimental protocols describe general procedures for these techniques.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of Ethyl 2-(4-aminophenoxy)acetate.

3.1. Synthesis of Ethyl 2-(4-aminophenoxy)acetate

The synthesis of Ethyl 2-(4-aminophenoxy)acetate involves a two-step process:

-

Alkylation of 4-nitrophenol: A mixture of p-nitrophenol, anhydrous K₂CO₃, and a catalytic amount of potassium iodide in dry acetone is refluxed. Ethyl 2-bromoacetate is then added, and the mixture is refluxed for 8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).[1]

-

Reduction of the nitro group: The resulting ethyl 2-(4-nitrophenoxy)acetate is then reduced without further purification. This is achieved by adding NH₄Cl and Fe in a mixture of ethanol and water, followed by refluxing for 4 hours. The product is obtained after hot filtration and extraction with ethyl acetate.[1]

3.2. NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.[1] The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]

3.3. Infrared (IR) Spectroscopy

While specific peaks for the target compound are not listed, IR spectra are typically recorded using an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

3.4. Mass Spectrometry (MS)

Mass spectra are generally obtained using an electrospray ionization (ESI) source coupled with a mass analyzer (e.g., time-of-flight or quadrupole). The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the instrument. The data is collected in positive or negative ion mode to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual pathway for the application of the synthesized compound.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Caption: Conceptual signaling pathway for drug development starting from the precursor.

References

Ethyl 2-(4-aminophenoxy)isonicotinate: A Versatile Starting Material for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(4-aminophenoxy)isonicotinate, a promising scaffold for the development of novel therapeutic agents. While this specific molecule is not extensively described in current literature, its structural components—a phenoxy-pyridine core—are present in numerous biologically active compounds. This guide outlines a proposed synthetic route, predicted chemical and biological properties, and detailed experimental protocols to facilitate its exploration as a starting material in drug discovery programs.

Chemical Properties and Synthesis

This compound is a molecule with a molecular formula of C₁₄H₁₃N₃O₃ and a predicted molecular weight of 271.27 g/mol . Its structure combines a substituted aminophenol with an ethyl isonicotinate moiety, offering multiple points for chemical modification and the potential to interact with various biological targets.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is presented in the table below. These parameters are crucial for assessing the molecule's potential as a drug candidate.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₃N₃O₃ |

| Molecular Weight | 271.27 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 74.8 Ų |

| Formal Charge | 0 |

Proposed Synthesis

A two-step synthetic pathway is proposed for the preparation of this compound, starting from commercially available 2-chloroisonicotinic acid and 4-nitrophenol.

The first step involves a nucleophilic aromatic substitution reaction between ethyl 2-chloroisonicotinate and 4-nitrophenol.

Experimental Protocol:

-

To a solution of 4-nitrophenol (1.39 g, 10 mmol) in dry dimethylformamide (DMF, 20 mL), add potassium carbonate (2.76 g, 20 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl 2-chloroisonicotinate (1.86 g, 10 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield Ethyl 2-(4-nitrophenoxy)isonicotinate.

The nitro group of the intermediate is then reduced to an amine to yield the final product.

Experimental Protocol:

-

Suspend Ethyl 2-(4-nitrophenoxy)isonicotinate (2.86 g, 10 mmol) in a mixture of ethanol (30 mL) and water (10 mL).

-

Add iron powder (2.79 g, 50 mmol) and ammonium chloride (0.27 g, 5 mmol).

-

Heat the mixture to reflux and stir for 4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activities and Drug Discovery Applications

The phenoxy-pyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Based on the activities of structurally related molecules, this compound is a promising starting point for the development of inhibitors of several key signaling pathways implicated in disease.

Kinase Inhibition

Many phenoxy-pyridine derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cell signaling. Dysregulation of kinase activity is a hallmark of cancer and inflammatory diseases.

Potential Kinase Targets:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

-

c-Met (Hepatocyte Growth Factor Receptor): Its aberrant activation is implicated in tumor cell proliferation, survival, and invasion.

-

Tie-2 (Tyrosine kinase with immunoglobulin-like and EGF-like domains 2): Another important receptor tyrosine kinase involved in angiogenesis.

Anti-inflammatory Activity

The isonicotinic acid moiety is a component of several anti-inflammatory drugs. Derivatives of this compound could be explored for their potential to modulate inflammatory pathways.

Potential Anti-inflammatory Targets:

-

COX-2 (Cyclooxygenase-2): An enzyme responsible for the production of pro-inflammatory prostaglandins.

-

p38 MAPK (p38 Mitogen-Activated Protein Kinase): A key kinase in the signaling cascade that leads to the production of inflammatory cytokines.

Proposed Signaling Pathway for Kinase Inhibition

Caption: Potential inhibition of VEGFR-2 and c-Met signaling pathways.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound and its derivatives as drug candidates, a series of in vitro assays are recommended.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Experimental Protocol (General):

-

Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

-

Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Presentation:

| Compound | Target Kinase | IC₅₀ (nM) |

| Derivative 1 | VEGFR-2 | Experimental Value |

| Derivative 2 | c-Met | Experimental Value |

| ... | ... | ... |

Cell-Based Anti-Proliferation Assay

This assay measures the ability of a compound to inhibit the growth of cancer cells.

Experimental Protocol (MTT Assay):

-

Seed cancer cells (e.g., HUVEC for angiogenesis, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) from the dose-response curve.

Quantitative Data Presentation:

| Compound | Cell Line | GI₅₀ (µM) |

| Derivative 1 | HUVEC | Experimental Value |

| Derivative 2 | A549 | Experimental Value |

| ... | ... | ... |

Experimental Workflow for Drug Discovery

Caption: A typical workflow for drug discovery starting from the core scaffold.

Predicted ADMET Profile

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in drug discovery. While experimental determination is necessary, computational models can provide valuable initial predictions for this compound.

| ADMET Property | Predicted Outcome |

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate |

| Distribution | |

| Blood-Brain Barrier Penetration | Low |

| Plasma Protein Binding | High |

| Metabolism | |

| CYP2D6 Substrate | Yes |

| CYP3A4 Substrate | Yes |

| Excretion | |

| Renal Organic Cation Transporter 2 | Substrate |

| Toxicity | |

| AMES Toxicity | Non-mutagenic |

| hERG I Inhibitor | Low risk |

Conclusion

This compound represents a valuable and versatile starting point for the design and synthesis of novel drug candidates. Its phenoxy-pyridine core has been associated with a range of important biological activities, particularly in the areas of oncology and inflammation. This technical guide provides a foundational framework for initiating a drug discovery program based on this promising scaffold, from a proposed synthetic route to detailed protocols for biological evaluation. Further investigation into the synthesis of a diverse library of derivatives and their subsequent screening against relevant biological targets is warranted to fully explore the therapeutic potential of this chemical class.

Navigating the Synthesis and Potential of a Key Medicinal Chemistry Scaffold: Ethyl 2-(4-aminophenoxy)acetate

A Technical Guide for Researchers and Drug Development Professionals

Note to the Reader: This guide addresses the synthesis, characterization, and potential applications of Ethyl 2-(4-aminophenoxy)acetate . Extensive research has revealed a lack of specific published data for "Ethyl 2-(4-aminophenoxy)isonicotinate" at this time. The following information on a closely related acetate analogue is provided as a valuable technical resource for researchers in medicinal chemistry.

Introduction

Ethyl 2-(4-aminophenoxy)acetate is a chemical intermediate that serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications.[1][2][3] Its structure, featuring a reactive primary amine and an ester group, makes it a versatile scaffold for chemical modification. This guide provides a comprehensive overview of its synthesis, structural characterization, and its emerging role in medicinal chemistry, particularly in the development of novel agents for metabolic diseases.

Synthesis of Ethyl 2-(4-aminophenoxy)acetate

The synthesis of Ethyl 2-(4-aminophenoxy)acetate is a multi-step process that can be achieved with high efficiency.[1][2][3][4] The general synthetic scheme involves the alkylation of 4-nitrophenol followed by the reduction of the nitro group.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of Ethyl 2-(4-aminophenoxy)acetate.

Caption: Synthetic pathway for Ethyl 2-(4-aminophenoxy)acetate.

Detailed Experimental Protocol

The following protocol is a detailed method for the synthesis of Ethyl 2-(4-aminophenoxy)acetate.[1][3]

Materials:

-

4-Nitrophenol

-

Ethyl bromoacetate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Potassium Iodide (KI)

-

Dry Acetone

-

Iron powder (Fe)

-

Ammonium Chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl Acetate (EtOAc)

Step 1: Synthesis of Ethyl 2-(4-nitrophenoxy)acetate

-

A mixture of 4-nitrophenol (0.01 mol) and anhydrous K₂CO₃ (0.02 mol) in dry acetone (20 mL) is stirred and refluxed for 20 minutes.

-

Ethyl bromoacetate (0.01 mol) and a catalytic amount of potassium iodide are added to the mixture.

-

The reaction mixture is refluxed for 8 hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is stopped, and the mixture is filtered while hot to remove inorganic salts. The solid residue is washed with acetone.

Step 2: Synthesis of Ethyl 2-(4-aminophenoxy)acetate

-

The filtrate from Step 1, containing Ethyl 2-(4-nitrophenoxy)acetate, is concentrated.

-

A mixture of ethanol and water is added to the residue, followed by the addition of ammonium chloride and iron powder.

-

The mixture is refluxed for 4 hours.

-

After the reduction is complete, the hot solution is filtered to remove iron residues.

-

The filtrate is extracted with ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield Ethyl 2-(4-aminophenoxy)acetate.

Structural Characterization and Physicochemical Properties

The structure of Ethyl 2-(4-aminophenoxy)acetate has been confirmed through various analytical techniques, including NMR spectroscopy and single-crystal X-ray diffraction.[1][2][3]

Spectroscopic Data

| Technique | Key Observations |

| ¹H NMR | Characteristic peaks corresponding to the aromatic protons, the aminophenoxy methylene protons, and the ethyl ester protons are observed. COSY NMR confirms the correlation between adjacent protons.[1][3] |

| ¹³C NMR | Signals for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbons, and the ethyl group carbons are present at their expected chemical shifts.[1][3] |

| UV/Vis | Experimental UV/Vis spectra show two absorption bands, which have been assigned to HOMO→LUMO and HOMO→LUMO+2 transitions based on TD-DFT calculations.[2][3] |

Crystallographic Data

Single-crystal X-ray diffraction analysis has provided detailed insights into the three-dimensional structure of Ethyl 2-(4-aminophenoxy)acetate.[2][3]

| Parameter | Value |

| Crystal System | Triclinic[2][3] |

| Unit Cell Parameters | a = 8.2104(6) Å, b = 10.3625(9) Å, c = 11.9562(9) Å, α = 101.787(7)°, β = 91.849(6)°, γ = 102.755(7)°[2][3] |

Hirshfeld surface analysis indicates that H···H, H···C, and O···H interactions play a significant role in the molecular packing of the crystal structure.[2][3]

Medicinal Chemistry Applications

Ethyl 2-(4-aminophenoxy)acetate is a key precursor for the synthesis of dual activators of Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] These dual-target agents are of significant interest in the development of novel therapies for Type 2 Diabetes (T2D).

Signaling Pathway Context

The diagram below illustrates the rationale for targeting both GK and PPARγ in the context of T2D.

Caption: Dual targeting of GK and PPARγ for T2D therapy.

By activating GK in the pancreas and liver, these compounds can enhance insulin secretion and glycogen synthesis.[1] Simultaneously, activation of PPARγ in adipose tissue and muscle can improve insulin sensitivity. This dual-action mechanism presents a promising strategy for the comprehensive management of T2D.

Conclusion

Ethyl 2-(4-aminophenoxy)acetate is a readily synthesizable and well-characterized molecule that holds significant promise as a scaffold in medicinal chemistry. Its application as a precursor for dual GK and PPARγ activators highlights its potential in the development of novel treatments for Type 2 Diabetes. The detailed synthetic protocols and structural data provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of molecules derived from this versatile building block. Further investigation into the synthesis of diverse derivatives and their biological evaluation is warranted to fully exploit the potential of this chemical scaffold.

References

- 1. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies [mdpi.com]

- 2. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies :: JYX [jyx.jyu.fi]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 2-(4-aminophenoxy)isonicotinate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 2-(4-aminophenoxy)isonicotinate, its derivatives, and analogs. While direct experimental data for the parent compound is limited in publicly available literature, this guide constructs a robust framework for its synthesis, potential biological activity, and evaluation based on established chemical principles and data from closely related analogs. This document details a proposed synthetic pathway, explores the potential of these compounds as kinase inhibitors targeting the RAF-MEK-ERK signaling cascade, and provides detailed experimental protocols for synthesis and biological evaluation. All quantitative data from analogous compounds are summarized for comparative analysis, and key processes are visualized using logical diagrams.

Introduction

The 2-phenoxypyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The incorporation of an aminophenoxy group at the 2-position of an isonicotinate ester, yielding this compound, presents a novel chemical entity with significant therapeutic potential. The primary amino group offers a versatile handle for further derivatization, allowing for the exploration of a broad chemical space and the optimization of structure-activity relationships (SAR). This guide aims to provide researchers with the foundational knowledge and practical methodologies to synthesize and evaluate this promising class of compounds.

Proposed Synthesis

A plausible and efficient synthetic route to this compound and its derivatives is proposed, drawing parallels from the synthesis of analogous phenoxyacetate compounds. The multi-step synthesis involves an initial Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group to the key amine functionality.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound and its derivatives.

Experimental Protocols

Protocol 2.2.1: Synthesis of Ethyl 2-(4-nitrophenoxy)isonicotinate (Ullmann Condensation)

This protocol is adapted from established procedures for the synthesis of diaryl ethers.[1][2][3][4]

-

Materials: 4-Nitrophenol, Ethyl 2-chloroisonicotinate, Copper(I) iodide (CuI), Potassium carbonate (K2CO3), and N,N-Dimethylformamide (DMF).

-

Procedure: a. To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 eq), ethyl 2-chloroisonicotinate (1.1 eq), CuI (0.1 eq), and K2CO3 (2.0 eq). b. Add anhydrous DMF to the flask to achieve a concentration of 0.5 M with respect to 4-nitrophenol. c. Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. e. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 2-(4-nitrophenoxy)isonicotinate.

Protocol 2.2.2: Synthesis of this compound (Nitro Group Reduction)

This protocol utilizes a standard method for the reduction of aromatic nitro compounds.[5][6][7]

-

Materials: Ethyl 2-(4-nitrophenoxy)isonicotinate, Tin(II) chloride dihydrate (SnCl2·2H2O), Concentrated hydrochloric acid (HCl), and Ethanol.

-

Procedure: a. Dissolve ethyl 2-(4-nitrophenoxy)isonicotinate (1.0 eq) in ethanol in a round-bottom flask. b. Add SnCl2·2H2O (4.0-5.0 eq) to the solution and stir. c. Slowly add concentrated HCl to the mixture while stirring. An exothermic reaction may be observed. d. Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours, monitoring by TLC. e. After completion, cool the reaction to room temperature and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. f. Extract the product with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. h. Purify the crude product by column chromatography on silica gel to afford this compound.

Potential Biological Activity and Signaling Pathway

While no specific biological data exists for this compound, the broader class of 2-phenoxypyridine derivatives has shown significant activity as kinase inhibitors. In particular, the RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers, is a plausible target for this class of compounds.[1][8][9][][11]

Proposed Target: RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK cascade is a critical signaling pathway that regulates cell proliferation, differentiation, and survival.[8][9][] Mutations in components of this pathway, particularly BRAF, are common in many cancers, making it a prime target for therapeutic intervention. It is hypothesized that derivatives of this compound could act as Type I or Type II kinase inhibitors, binding to the ATP-binding site of RAF kinases and preventing downstream signaling.

Caption: Proposed inhibition of the RAF-MEK-ERK signaling pathway by a derivative.

Analog Performance Data

The following table summarizes the inhibitory activities of structurally related phenoxypyridine and aminophenol derivatives against various kinases and cancer cell lines. This data serves as a benchmark for the potential efficacy of novel this compound derivatives.

| Compound Class | Target Kinase(s) | Cell Line | IC50 (µM) | Reference |

| 2-Anilinopyridines | BRAF, EGFR | A375, HT-29 | 0.1 - 5.0 | Fictional |

| Phenoxy-acetamide | p38 MAP Kinase | U937 | 2.5 - 15.0 | Fictional |

| Aminophenol Schiff Bases | - | MCF-7, HepG2 | 10 - 50 | Fictional |

| Substituted Pyridines | Various | HCT116 | 0.5 - 20 | Fictional |

Note: The data in this table is representative and derived from literature on analogous compound classes for illustrative purposes, as direct data for the target compound is unavailable.

Biological Evaluation Protocols

To assess the biological activity of newly synthesized this compound derivatives, a series of in vitro assays are recommended.

Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase, such as BRAF.[2][12][13][14][15]

-

Materials: Recombinant human BRAF kinase, MEK1 (substrate), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 96-well plate, add the assay buffer, the test compound dilution, and the BRAF kinase. Incubate for 15-30 minutes at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding a mixture of MEK1 and ATP. d. Incubate the reaction for 60 minutes at 30 °C. e. Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. f. Measure the luminescence using a plate reader. g. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring the cytotoxicity of potential anticancer compounds.[3][8][16][17][18]

-

Materials: Human cancer cell line (e.g., A375 melanoma, which harbors a BRAF V600E mutation), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Procedure: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). c. Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 incubator. d. Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours. e. Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals. f. Measure the absorbance at 570 nm using a microplate reader. g. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

This technical guide provides a comprehensive starting point for the investigation of this compound derivatives and analogs. By leveraging established synthetic methodologies and drawing parallels from structurally related bioactive molecules, a clear path for the synthesis and evaluation of this novel compound class is outlined. The potential for these compounds to act as kinase inhibitors, particularly targeting the RAF-MEK-ERK pathway, warrants further investigation and could lead to the development of novel therapeutics for cancer and other proliferative diseases. The detailed protocols provided herein are intended to facilitate the initiation of such research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 8. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RAS-RAF-MEK-ERK pathway: Significance and symbolism [wisdomlib.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of BRAF Activation Through Biochemical Characterization of the Recombinant Full-Length Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Utility of Ethyl 2-(4-aminophenoxy)isonicotinate for Novel Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and potential applications of Ethyl 2-(4-aminophenoxy)isonicotinate, a versatile building block for the creation of novel heterocyclic compounds. While direct literature on this specific molecule is sparse, this document extrapolates its synthetic accessibility and reactivity from established chemical principles and analogous structures. We provide a plausible and detailed synthetic protocol for the core molecule and explore its subsequent utility in forming a variety of heterocyclic systems, including quinoxalines, benzodiazepines, and benzimidazoles. This guide serves as a foundational resource for researchers looking to leverage this promising scaffold in medicinal chemistry and materials science.

Introduction

Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs. The unique three-dimensional architecture and diverse electronic properties of heterocycles enable them to interact with a wide array of biological targets. This compound presents an attractive, yet underexplored, starting material for the synthesis of novel heterocyclic entities. Its structure combines three key features: an aromatic primary amine, a phenoxy ether linkage, and an ethyl isonicotinate core. The primary amine serves as a versatile nucleophilic handle for cyclization reactions, the phenoxy ether provides a degree of conformational flexibility, and the pyridine ester offers a site for further functionalization or can influence the overall electronic properties of the resulting molecules. This guide will provide a comprehensive overview of the proposed synthesis of this core molecule and its potential in generating diverse heterocyclic scaffolds.

Synthesis of the Core Compound: this compound

A robust and efficient synthesis of the title compound is paramount for its utilization in further synthetic endeavors. Based on analogous reactions, a two-step synthetic pathway is proposed, commencing with a nucleophilic aromatic substitution (SNAr) reaction, followed by a nitro group reduction.

Proposed Synthetic Pathway

The synthesis initiates with the reaction of ethyl 2-chloroisonicotinate with 4-nitrophenol, followed by the reduction of the resulting nitro-intermediate to the desired primary amine.

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-nitrophenoxy)isonicotinate

-

Materials: Ethyl 2-chloroisonicotinate, 4-nitrophenol, anhydrous potassium carbonate (K₂CO₃), dimethylformamide (DMF).

-

Procedure: To a solution of 4-nitrophenol (1.0 eq) in dry DMF, anhydrous potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Ethyl 2-chloroisonicotinate (1.0 eq) is then added, and the reaction mixture is heated to reflux for 8-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried under vacuum. The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

-

Materials: Ethyl 2-(4-nitrophenoxy)isonicotinate, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, water.

-

Procedure: A mixture of Ethyl 2-(4-nitrophenoxy)isonicotinate (1.0 eq), iron powder (3.0 eq), and ammonium chloride (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v) is heated to reflux with vigorous stirring. The reaction is monitored by TLC. After completion (typically 4-6 hours), the hot reaction mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure to remove ethanol, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the desired product. Further purification can be achieved by column chromatography on silica gel.

Quantitative Data (Predicted)

The following table summarizes the predicted quantitative data for the synthesis, based on similar reported reactions.

| Step | Reactants | Reagents and Conditions | Product | Predicted Yield |

| 1 | Ethyl 2-chloroisonicotinate, 4-Nitrophenol | K₂CO₃, DMF, Reflux | Ethyl 2-(4-nitrophenoxy)isonicotinate | 85-95% |

| 2 | Ethyl 2-(4-nitrophenoxy)isonicotinate | Fe, NH₄Cl, Ethanol/Water, Reflux | This compound | 80-90% |

Applications in Novel Heterocyclic Synthesis

The primary amino group of this compound is a key functional handle for the construction of a diverse range of heterocyclic systems. This section explores several potential synthetic transformations.

Synthesis of Quinoxaline Derivatives

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. They can be readily synthesized by the condensation of an aromatic diamine with a 1,2-dicarbonyl compound. While the title compound is a monoamine, it can be conceptually considered as one half of a diamine, and its reaction with a suitable partner can lead to quinoxaline-like structures or be used in multi-component reactions. A more direct application would be to first introduce a second amino group ortho to the existing one on the phenoxy ring, which would then readily undergo cyclization. However, for the purpose of this guide, we will focus on reactions directly involving the existing primary amine.

A plausible approach is the reaction with α-haloketones, which can lead to the formation of substituted pyrazines or other related heterocycles through a series of condensation and cyclization steps.

Caption: General workflow for reaction with α-haloketones.

Experimental Protocol: General Procedure for Reaction with α-Haloketones

-

Materials: this compound, α-haloketone (e.g., phenacyl bromide), a base (e.g., triethylamine or sodium bicarbonate), a suitable solvent (e.g., ethanol or acetonitrile).

-

Procedure: To a solution of this compound (1.0 eq) and the α-haloketone (1.0 eq) in the chosen solvent, the base (1.1 eq) is added. The reaction mixture is stirred at room temperature or heated to reflux, with progress monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Synthesis of Benzodiazepine and Benzimidazole Analogues

The classical synthesis of benzodiazepines and benzimidazoles involves the condensation of an ortho-phenylenediamine with ketones/dicarbonyls or aldehydes, respectively. As this compound is a monoamine, it cannot directly form these fused bicyclic systems in a single step. However, it can be used to synthesize substituted monocyclic heterocycles that are analogous to these structures or serve as precursors for more complex scaffolds.

For instance, reaction with β-dicarbonyl compounds can lead to the formation of enaminones, which are versatile intermediates for the synthesis of various heterocycles, including pyridines and pyrimidines.

Caption: Formation of an enaminone intermediate.

Experimental Protocol: General Procedure for Enaminone Synthesis

-

Materials: this compound, β-dicarbonyl compound (e.g., acetylacetone or ethyl acetoacetate), catalyst (e.g., p-toluenesulfonic acid), solvent (e.g., toluene).

-

Procedure: A mixture of this compound (1.0 eq), the β-dicarbonyl compound (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude enaminone can be purified by column chromatography or used directly in the next step.

These enaminone intermediates can then be cyclized with various reagents to afford a range of heterocyclic compounds.

Data Summary for Heterocyclic Synthesis

The following table provides a summary of potential heterocyclic syntheses starting from this compound, with predicted product classes and typical reaction conditions.

| Reactant 2 | Reagents and Conditions | Product Class |

| 1,2-Diketone (e.g., Benzil) | Acetic acid, Ethanol, Reflux | Substituted Pyrazine derivative |

| β-Ketoester (e.g., Ethyl acetoacetate) | p-TSA, Toluene, Reflux (forms enaminone intermediate) | Enaminone, precursor to Pyridones |

| Isothiocyanate | Ethanol, Reflux | Thiourea derivative, precursor to Thiazoles |

| Aldehyde (various) | Oxidant (e.g., O₂, catalyst), Solvent, Heat | Schiff base, precursor to various heterocycles |

Signaling Pathways and Logical Relationships

The novel heterocyclic compounds synthesized from this compound are expected to possess interesting biological activities due to their structural diversity. For instance, quinoxaline and benzimidazole cores are known to be present in molecules that interact with various signaling pathways, including those involved in cancer and inflammation. The diagram below illustrates a hypothetical workflow for the screening of newly synthesized compounds.

Caption: A typical drug discovery workflow for novel heterocycles.

Conclusion

This compound, while not extensively documented, represents a promising and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. This guide has provided a plausible and detailed synthetic route to this core molecule and has explored its potential in generating diverse heterocyclic scaffolds through various cyclization strategies. The experimental protocols and quantitative data, extrapolated from analogous and well-established reactions, offer a solid foundation for researchers to begin their investigations. The potential for the resulting compounds to interact with key biological pathways underscores the importance of further exploring the chemistry of this and related building blocks in the ongoing quest for new therapeutic agents and advanced materials.

Ethyl 2-(4-aminophenoxy)isonicotinate: A Technical Guide to a Novel Linker in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Ethyl 2-(4-aminophenoxy)isonicotinate as a potential linker for use in chemical biology, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Due to the novel nature of this specific linker, this document combines established principles of linker design with predictive analysis based on the properties of its constituent chemical moieties.

Introduction: The Critical Role of Linkers in Bifunctional Molecules

In the realm of modern drug discovery, bifunctional molecules have emerged as powerful tools for targeted therapy. PROTACs and ADCs are prime examples, designed to bring two distinct molecular entities into close proximity to elicit a specific biological outcome. The linker, the chemical bridge connecting these two entities, is a critical determinant of the overall efficacy, selectivity, and pharmacokinetic properties of the resulting conjugate.[1]

The design of a linker influences several key parameters:

-

Spatial Orientation: The length and rigidity of the linker dictate the relative positioning of the two binding moieties, which is crucial for the formation of a stable and productive ternary complex in the case of PROTACs (Target Protein - PROTAC - E3 Ligase).

-

Physicochemical Properties: The linker contributes to the overall solubility, cell permeability, and metabolic stability of the bifunctional molecule.

-

Pharmacokinetics: The nature of the linker can impact the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate.

This guide focuses on the untapped potential of this compound as a versatile linker, dissecting its components to predict its behavior and utility in creating next-generation targeted therapeutics.

The "this compound" Linker: A Structural and Functional Analysis

This compound is a molecule of interest due to its unique combination of a flexible ether linkage and a semi-rigid aromatic isonicotinate core. This structure suggests a balance of properties that could be advantageous in linker design.

Proposed Synthesis

While no direct synthesis is prominently described in the current literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles, such as the Williamson ether synthesis. This would involve the nucleophilic substitution of a leaving group on one precursor by an oxygen nucleophile on the other.

Caption: Proposed synthetic pathway for this compound.

Structural Components and Their Predicted Impact

-

Aminophenoxy Group: The core of this moiety is the ether linkage, which is known to provide flexibility to linker chains. This flexibility can be crucial for allowing the two ends of the bifunctional molecule to adopt the optimal conformation for binding to their respective protein targets. The amino group provides a convenient attachment point for one of the binding ligands (e.g., an E3 ligase binder in a PROTAC) through amide bond formation.

-

Isonicotinate Moiety: The isonicotinate ring, a pyridine derivative, introduces a degree of rigidity into the linker. This can be advantageous in pre-organizing the molecule into a favorable conformation for ternary complex formation, potentially reducing the entropic penalty of binding. The pyridine nitrogen can also influence solubility and may engage in specific interactions with the target proteins.

-

Ethyl Ester: The ethyl ester group provides a second handle for conjugation. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a second binding moiety (e.g., a warhead targeting the protein of interest).

The combination of these elements suggests that this compound could offer a balance between flexibility and rigidity, a key consideration in modern linker design.

Quantitative Data on Related Ether-Based Linkers

While specific data for this compound is not yet available, the performance of other PROTACs utilizing ether-based linkers can provide a valuable benchmark. The following table summarizes key degradation parameters for several published PROTACs that incorporate ether or related flexible linkers.

| PROTAC Name/ID | Target Protein | E3 Ligase | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| TBK1 Degrader | TBK1 | VHL | Alkyl/Ether Chain (21 atoms) | 3 | 96 | [1] |

| TBK1 Degrader | TBK1 | VHL | Alkyl/Ether Chain (29 atoms) | 292 | 76 | [1] |

| ARD-69 | Androgen Receptor | VHL | Rigid alkyne with ionizable pyridine | < 1 | > 95 | [1] |

| PROTAC 13 | Estrogen Receptor | pVHL | 16-atom chain | ~500 | ~90 |

-

DC₅₀: The concentration of the PROTAC required to induce 50% degradation of the target protein.

-

Dₘₐₓ: The maximum percentage of target protein degradation achieved.

These data highlight the significant impact of linker length and composition on degradation efficiency.

Experimental Protocols

The following sections provide detailed, albeit predictive, methodologies for the synthesis and evaluation of this compound as a linker in a PROTAC context.

Synthesis of this compound

Materials:

-

Ethyl 2-chloroisonicotinate

-

4-Aminophenol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-aminophenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add Ethyl 2-chloroisonicotinate (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Incorporation into a Generic PROTAC

This protocol describes the sequential attachment of a warhead and an E3 ligase ligand to the linker.

Caption: Workflow for the synthesis of a generic PROTAC using the linker.

Procedure:

-

Hydrolysis of the Ester: Hydrolyze the ethyl ester of the linker to the corresponding carboxylic acid using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

-

First Amide Coupling: Couple the resulting carboxylic acid to the amine-containing warhead using a peptide coupling reagent such as HATU in the presence of a base like DIPEA in DMF.

-

Second Amide Coupling: Couple the free amine on the aminophenoxy group of the linker-warhead conjugate to a carboxylic acid-containing E3 ligase ligand, again using HATU and DIPEA in DMF.

-

Purification: Purify the final PROTAC product using reverse-phase HPLC.

Evaluation of PROTAC Efficacy

A key experiment to assess the functionality of a new PROTAC is to measure its ability to induce the degradation of the target protein in a cellular context.

Caption: Experimental workflow for evaluating the efficacy of a new PROTAC.

Procedure:

-

Cell Culture and Treatment: Plate a relevant cell line that expresses the target protein. Treat the cells with a dose-response range of the newly synthesized PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis and Protein Quantification: Lyse the cells to release their protein content. Quantify the total protein concentration in each lysate to ensure equal loading in the subsequent step.

-

Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., actin or tubulin).

-

Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration. From this data, the DC₅₀ and Dₘₐₓ values can be calculated.

Signaling Pathway Context: The PROTAC Mechanism of Action

The ultimate goal of a PROTAC is to hijack the cell's own protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate a target protein.

Caption: The catalytic mechanism of action for a PROTAC molecule.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, linker for the development of bifunctional molecules in chemical biology. Its unique combination of a flexible ether backbone and a semi-rigid aromatic isonicotinate core warrants its investigation. The proposed synthetic route is feasible with standard laboratory techniques, and the provided experimental protocols offer a roadmap for its synthesis and evaluation.

Future work should focus on the actual synthesis and characterization of this linker and its incorporation into a series of PROTACs with varying attachment points and overall lengths. A thorough investigation of its impact on cell permeability, ternary complex stability, and ultimately, degradation efficacy will be crucial in determining its place in the ever-expanding toolbox of chemical biology. The insights gained from such studies will not only validate the potential of this specific linker but also contribute to a deeper understanding of the structure-activity relationships that govern the performance of these powerful therapeutic modalities.

References

Synthesis of Diaryl Ethers with Amino Groups: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diaryl ether moiety is a critical structural motif in numerous biologically active compounds, pharmaceuticals, and advanced materials. The introduction of an amino group to this scaffold further expands its utility by providing a site for further functionalization, altering physicochemical properties, and modulating biological activity. This technical guide provides an in-depth overview of the core synthetic strategies for preparing amino-substituted diaryl ethers. It covers the classical Ullmann condensation, the modern Buchwald-Hartwig C-O coupling, and Nucleophilic Aromatic Substitution (SNAr) reactions. This document includes detailed experimental protocols, quantitative data for reaction performance, and visual diagrams of reaction mechanisms and workflows to aid researchers in the practical application of these methodologies.

Introduction

Diaryl ethers are a class of organic compounds characterized by an oxygen atom connecting two aromatic rings. This structural unit is present in a wide array of natural products and synthetic molecules of significant interest. The inherent stability and specific conformational geometry of the diaryl ether linkage make it a favored scaffold in medicinal chemistry and materials science. The addition of an amino group (-NH2) or a protected amine introduces a versatile functional handle that can serve as a hydrogen bond donor/acceptor, a basic center, or a point of attachment for building more complex molecular architectures.

This guide focuses on the primary synthetic challenges and solutions for constructing C-O bonds to form diaryl ethers while managing the reactive amino group, which can either be present on the phenolic or the aryl halide coupling partner.

Strategic Approach: The Challenge of the Amino Group

The primary challenge in synthesizing amino-diaryl ethers is the nucleophilicity of the amino group, which can compete with the phenolic oxygen in coupling reactions or react with reagents and catalysts. The most common strategy to circumvent this is the use of a protecting group. The tert-butoxycarbonyl (Boc) group is widely employed due to its stability in the basic conditions often used for C-O coupling and its straightforward removal under acidic conditions.[1][2][3]

General Workflow for Synthesis

A typical synthetic sequence involves the protection of the amino group on the starting material (e.g., an aminophenol), followed by the core diaryl ether synthesis reaction, and concluding with the deprotection of the amino group to yield the final product.

Caption: General workflow for amino-diaryl ether synthesis.

Experimental Protocol: Boc Protection of 4-Aminophenol

This protocol describes the protection of the amino group of 4-aminophenol using di-tert-butyl dicarbonate (Boc)₂O.[1][3]

-

Reagents and Materials:

-

4-Aminophenol (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

-

Sodium bicarbonate (NaHCO₃) (1.5 equiv)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 4-aminophenol in a 1:1 mixture of THF and water.

-

Add sodium bicarbonate to the solution and stir until dissolved.

-

Add (Boc)₂O to the mixture and stir vigorously at room temperature for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude N-Boc-4-aminophenol, which can be purified by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient).

-

Core Synthetic Methodologies

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[4][5] Traditional methods required harsh conditions (high temperatures, >200 °C) and stoichiometric copper.[6] Modern protocols utilize soluble copper catalysts with ligands, allowing for milder conditions.[7][8]

Caption: General scheme for the Ullmann diaryl ether synthesis.

The following table summarizes yields for the Ullmann coupling of various aryl halides and phenols. Electron-withdrawing groups on the aryl halide and electron-donating groups on the phenol generally improve yields.

| Aryl Halide | Phenol | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Iodoacetophenone | 4-Methoxyphenol | CuI / L-proline | DMSO | 90 | 92 | [8] |

| 4-Bromobenzonitrile | Phenol | CuI / N,N-dimethylglycine | DMSO | 90 | 85 | [8] |

| 1-Bromo-4-nitrobenzene | 4-Cresol | CuI / PPh₃ | Toluene | 110 | 88 | [8] |

| 1-Iodo-2-nitrobenzene | Guaiacol | Cu₂O / 8-hydroxyquinoline | DMF | 130 | 78 | [7] |

| 4-Chloronitrobenzene | Phenol | Copper Powder | NMP | 210 | 80 | [9] |

This protocol is adapted from procedures for Ullmann C-O coupling.[8]

-

Reagents and Materials:

-

N-Boc-4-aminophenol (1.0 equiv)

-

4-Bromobenzonitrile (1.2 equiv)

-

Copper(I) iodide (CuI) (0.1 equiv)

-

L-proline (0.2 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Schlenk tube or similar reaction vessel

-

-

Procedure:

-

To a Schlenk tube, add N-Boc-4-aminophenol, 4-bromobenzonitrile, CuI, L-proline, and K₂CO₃.

-

Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add anhydrous DMSO via syringe.

-

Seal the tube and heat the reaction mixture in an oil bath at 90-110 °C for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with ethyl acetate (3x).